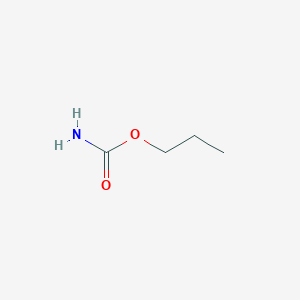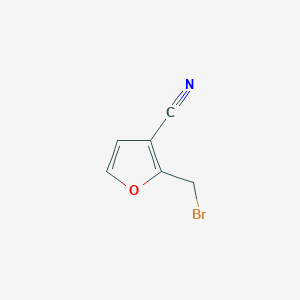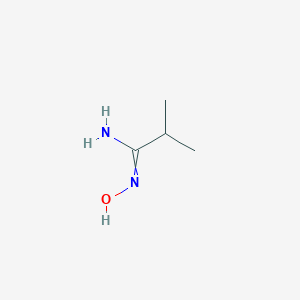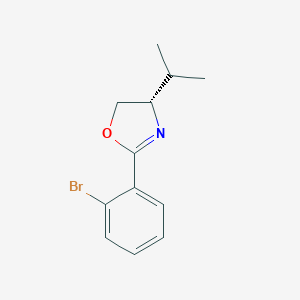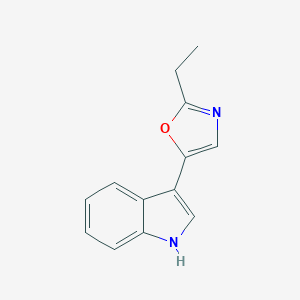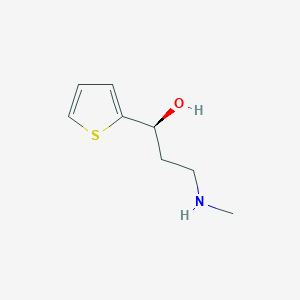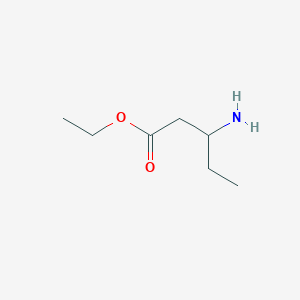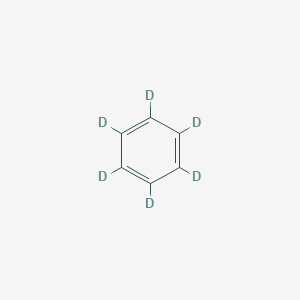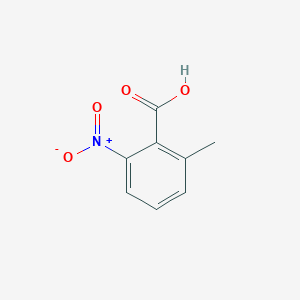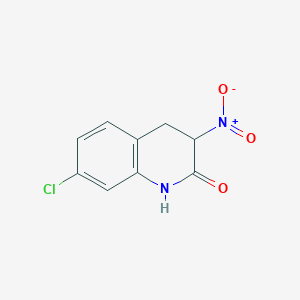
7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in the development of drugs, as well as in the study of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the survival of cancer cells and microorganisms. It may also work by disrupting the function of proteins that are involved in the progression of neurodegenerative diseases.
Biochemical And Physiological Effects
Studies have shown that 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and suppress the activity of enzymes that are involved in the progression of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one in lab experiments is its versatility. This compound can be used in a variety of assays to study its effects on different cell types and microorganisms. However, one of the limitations of using this compound is its toxicity. It can be harmful to both humans and animals if not handled properly.
Future Directions
There are several future directions for research on 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one. One area of interest is the development of new drugs that are based on this compound. Researchers are also interested in studying its effects on different types of cancer and microorganisms. Additionally, there is ongoing research on the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one is a versatile compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and treatments for a variety of diseases.
Synthesis Methods
The synthesis of 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one involves the reaction of 3-chloroaniline with 2,3-dichloro-1,4-naphthoquinone in the presence of sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is then purified through recrystallization.
Scientific Research Applications
7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one has been extensively studied for its potential applications in drug development. This compound has been shown to have antitumor, antimicrobial, and antimalarial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c10-6-2-1-5-3-8(12(14)15)9(13)11-7(5)4-6/h1-2,4,8H,3H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGOSNKBNBJAGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436916 |
Source


|
| Record name | 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
147778-05-0 |
Source


|
| Record name | 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile](/img/structure/B120185.png)
